Sodium 3,4,5-Trimethoxycinnamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trimethoxycinnamic acid derivatives typically involves chemical reactions that introduce trimethoxy groups to the cinnamic acid backbone. These processes can include esterification, amidation, and various coupling reactions. For example, the synthesis of certain trimethoxycinnamamides has been detailed, demonstrating methodologies for attaching amide groups to the trimethoxycinnamic acid framework, yielding compounds evaluated for pharmacological action (Bruening et al., 1965).

Molecular Structure Analysis

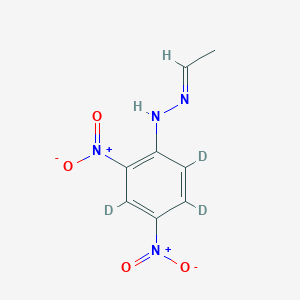

The molecular structure of trimethoxycinnamic acid derivatives is characterized by a cinnamic acid core structure with three methoxy groups attached to the aromatic ring. This configuration influences the compound's electronic properties and reactivity. X-ray diffraction and NMR studies provide insights into the geometry, confirming aspects like bond lengths, angles, and the overall conformation of the molecules. While specific studies on Sodium 3,4,5-Trimethoxycinnamate's structure were not found, analogous compounds have been characterized using these techniques, offering a foundation for understanding its molecular structure (Shaheen et al., 2014).

Chemical Reactions and Properties

Trimethoxycinnamic acid derivatives undergo various chemical reactions, reflecting their chemical properties. These include reactions with Pseudomonas putida leading to the degradation of trimethoxycinnamic acid and the production of methanol, indicating the metabolic pathways and potential environmental breakdown processes for these compounds (Donnelly & Dagley, 1981).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. While specific data on this compound were not found, the physical properties of related trimethoxycinnamic acid derivatives suggest that these compounds generally exhibit moderate solubility in organic solvents and may form crystalline structures under certain conditions. These properties are crucial for their handling and formulation in potential applications.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interaction with biological systems, are inferred from studies on similar compounds. For instance, trimethoxycinnamates have shown a range of biological activities, including anti-inflammatory and antioxidant effects, suggesting potential pharmacological applications. The reactivity of these compounds with various reagents and under different conditions reveals their functional group transformations and potential for further chemical modifications (Olajide et al., 2020).

Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibitory Activity : 3,4,5-Trimethoxycinnamates show promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could be relevant in treating diseases like Alzheimer's. Certain derivatives demonstrated high selectivity indices for BChE inhibition, suggesting potential therapeutic applications (Kos et al., 2021).

Metabolism in Rats : The compound undergoes various metabolic processes in rats, including hydrogenation, O-demethylation, and dehydrogenation. These findings are crucial for understanding how 3,4,5-Trimethoxycinnamate behaves in biological systems (Meyer & Scheline, 1972).

Bacterial Degradation and Methanol Production : Research has shown that certain bacterial strains can degrade 3,4,5-Trimethoxycinnamate, leading to the production of methanol. This reveals potential environmental and biotechnological applications (Donnelly & Dagley, 1981).

Biological Activities of Derivatives : Derivatives of 3,4,5-Trimethoxycinnamic acid (TMCA) display various medicinal properties such as antitumor, antiviral, and antimicrobial activities. These studies are crucial for drug discovery and development (Zhao et al., 2019).

Anxiety and Depression Treatment : TMCA has been found to ameliorate anxiety and depression-like behaviors in mice, suggesting its potential as a therapeutic agent for these mental health conditions (Leem & Oh, 2015).

Anticancer Activity : Certain 3,4,5-Trimethoxycinnamic acid hybrids exhibit significant cytotoxicity against cancer cells, indicating their potential as anticancer agents (Li et al., 2021).

Anti-Stress Effects : TMCA has shown potential in reducing stress effects in various models, suggesting its use in sedative or stress-relieving applications (Kawashima et al., 2004).

Sleep Enhancement and GABAAergic Systems : TMCA enhances sleep and alters sleep architecture through γ-aminobutyric acid (GABA)ergic systems in mice, highlighting its potential in sleep-related therapies (Lee et al., 2013).

Antinarcotic Effects : 3,4,5-Trimethoxycinnamic acid derivatives have been evaluated as potential antinarcotic agents, showing efficacy in reducing morphine withdrawal syndrome in mice (Jung et al., 2009).

Antiarrhythmic Effects : Studies indicate that derivatives of 3,4,5-Trimethoxycinnamate could suppress arrhythmias by inhibiting L-type calcium currents and other mechanisms (Zhao et al., 2013).

Safety and Hazards

Sodium 3,4,5-Trimethoxycinnamate is not classified as hazardous according to OSHA Haz Com: CFR 1910.1200 . In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to get medical advice/attention . It is also recommended to use personal protective equipment and prevent the product from entering drains .

Wirkmechanismus

Target of Action

Sodium 3,4,5-Trimethoxycinnamate (STMC) primarily targets macrophages and adipocytes . It also interacts with Trypanosoma cruzi , a parasite responsible for Chagas disease . In the context of inflammation, STMC targets key transcription factors such as Nuclear Factor kappa B (NF-κB) and Nuclear Factor Erythroid 2-Related Factor (Nrf2) .

Mode of Action

STMC suppresses inflammation in macrophages and blocks macrophage-adipocyte interaction . It reduces the release of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β, as well as NO/iNOS and PGE2/COX-2 levels in RAW264.7 cells . Furthermore, it reduces phospho-IκB and phospho-p65 proteins, accompanied by a reduction in total IκB in RAW264.7 cells . STMC also enhances DNA binding of Nrf2 and increases ARE-luciferase activity .

In the context of Trypanosoma cruzi, STMC induces oxidative stress and mitochondrial damage, leading to the formation of pores and leakage of cytoplasmic content .

Biochemical Pathways

STMC affects the NF-κB and Nrf2 pathways, which play critical roles in inflammation . NF-κB is responsible for the transcriptional control of pro-inflammatory genes, while Nrf2 regulates the expression of antioxidant proteins .

Result of Action

STMC produces anti-inflammatory and antioxidant activities in macrophages . It also prevents inflammation in macrophage-adipocyte co-culture . The effect of STMC on glucose uptake in adipocytes is proposed to be linked to activation of AMPK . In the context of Trypanosoma cruzi, STMC exhibits trypanocidal activity .

Action Environment

The action, efficacy, and stability of STMC can be influenced by various environmental factors, including the presence of other cells (such as adipocytes), the inflammatory state of the environment, and the presence of pathogens like Trypanosoma cruzi

Biochemische Analyse

Biochemical Properties

It is known that its methyl ester, Methyl 3,4,5-trimethoxycinnamate, has shown anti-inflammatory effects in macrophages

Cellular Effects

Methyl 3,4,5-trimethoxycinnamate, a related compound, has been shown to suppress inflammation in RAW264.7 macrophages and block macrophage–adipocyte interaction

Molecular Mechanism

Methyl 3,4,5-trimethoxycinnamate has been shown to suppress the release of TNFα, IL-6, and IL-1β, as well as NO/iNOS and PGE2/COX-2 levels in RAW264.7 cells . It also resulted in enhanced DNA binding of Nrf2 and an increase in ARE-luciferase activity

Eigenschaften

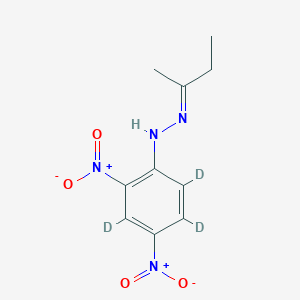

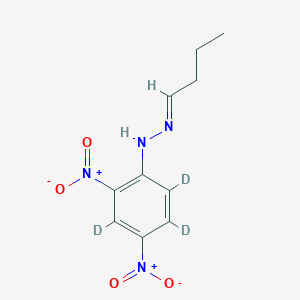

IUPAC Name |

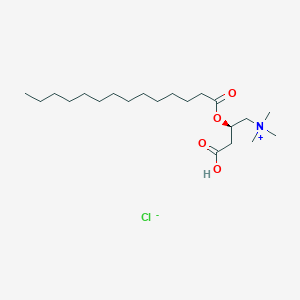

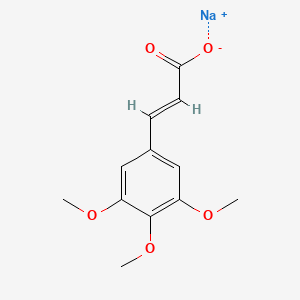

sodium;(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5.Na/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3;/h4-7H,1-3H3,(H,13,14);/q;+1/p-1/b5-4+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDQKFLPUDASFN-FXRZFVDSSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)